molecular formula C13H17N5O B2830531 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034474-34-3

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B2830531
CAS No.: 2034474-34-3
M. Wt: 259.313
InChI Key: XWLDWMGUVHQMNU-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities, particularly in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development, especially in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the substituents introduced.

Scientific Research Applications

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is unique due to its specific structural features and its ability to selectively inhibit CDK2. This selectivity makes it a promising candidate for targeted cancer therapy, distinguishing it from other similar compounds that may have broader or less specific biological activities.

Biological Activity

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in cancer treatment. Its unique structural features allow it to selectively inhibit key biological targets, notably Cyclin-Dependent Kinase 2 (CDK2), making it a promising candidate for targeted therapies.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclohexyl group linked to a pyrazolo[1,5-a]pyrimidin-6-yl moiety via a urea bond. This configuration is crucial for its biological activity and interaction with specific enzymes.

The primary mechanism of action for this compound involves the inhibition of CDK2. CDK2 plays a vital role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells. The following table summarizes the key aspects of the compound's mechanism:

Target Type Effect
Cyclin-Dependent Kinase 2 (CDK2)Enzyme InhibitionInduces cell cycle arrest and apoptosis

Anticancer Effects

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown efficacy in inhibiting the proliferation of tumor cells while sparing normal cells. The compound's selectivity for CDK2 over other kinases enhances its therapeutic potential.

Preclinical Studies

In preclinical models, this compound has demonstrated:

  • Selectivity : It selectively inhibits CDK2 without affecting other cyclin-dependent kinases.
  • Efficacy : Significant reduction in tumor growth was observed in xenograft models treated with this compound.

A study reported that derivatives of this compound were synthesized and optimized for increased potency against CDK2, leading to improved anticancer activity in vitro and in vivo .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests adequate bioavailability and gastrointestinal permeability, which are critical for therapeutic applications. The compound's ability to penetrate cellular membranes facilitates its action on intracellular targets.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells.
  • In Vivo Efficacy : In xenograft models, administration of this compound led to significant tumor regression compared to control groups receiving vehicle treatment.

Properties

IUPAC Name

1-cyclohexyl-3-pyrazolo[1,5-a]pyrimidin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c19-13(16-10-4-2-1-3-5-10)17-11-8-14-12-6-7-15-18(12)9-11/h6-10H,1-5H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLDWMGUVHQMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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